地氟尼龙
描述
地氟沙星是一种合成皮质类固醇,主要用于其抗炎和免疫抑制特性。 它通常用于治疗杜氏肌营养不良症(DMD),这是一种罕见的遗传性疾病,其特征是进行性肌肉退化和无力 。 地氟沙星以其延缓 DMD 患者肌肉相关并发症进展的能力而闻名,与其他皮质类固醇相比,它具有更好的副作用特征 .
科学研究应用
地氟沙星在科学研究中具有广泛的应用,包括:
作用机制
地氟沙星是一种前药,在体内迅速代谢为其活性形式 21-脱乙酰地氟沙星 。该活性代谢产物与体内的糖皮质激素受体结合,导致基因表达的调节。 地氟沙星与这些受体的结合抑制了促炎细胞因子和其他参与炎症反应的分子 。 此外,地氟沙星抑制免疫细胞迁移到炎症部位,从而减少炎症和免疫反应 .
生化分析
Biochemical Properties
Deflazacort interacts with the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects . The active metabolite, 21-desacetyldeflazacort, binds to the glucocorticoid receptor, influencing the transcription of target genes that encode proteins involved in inflammatory responses .
Cellular Effects
Deflazacort influences various cellular processes. It can inhibit the proliferation of human peripheral blood mononuclear cells and the release of certain cytokines by these cells . Deflazacort also exerts anti-inflammatory activity, likely improving various symptoms, including muscle weakness and cardiorespiratory symptoms in DMD patients .
Molecular Mechanism
The molecular mechanism of Deflazacort involves its conversion into the active metabolite, 21-desacetyldeflazacort, by plasma esterases . This metabolite then binds to the glucocorticoid receptor, exerting its anti-inflammatory and immunosuppressive effects .
Temporal Effects in Laboratory Settings
Long-term treatment with Deflazacort may cause unwanted effects . These side effects may go away during treatment as the body adjusts to the medicine
Dosage Effects in Animal Models
In an animal model study, Deflazacort was found to have a negative impact on the cardiomyopathy rescue, possibly by boosting motor activity
Metabolic Pathways
After oral ingestion, Deflazacort is deacetylated at position 21 by plasma esterases, producing the active metabolite 21-deflazacort . This metabolite is then further metabolized by CYP3A4 to inactive metabolite products .
Transport and Distribution
The volume of distribution of Deflazacort has been determined to be 204 ± 84 L
准备方法
地氟沙星是通过多步化学过程合成的。一种常见的方法是使用 16(17)-环氧泼尼松龙作为起始原料。 该化合物经过一系列反应,包括羟基化和乙酰化,生成地氟沙星 。该过程通常包括以下步骤:
羟基化: 16(17)-环氧泼尼松龙在 10°C 至 50°C 的温度和 1-2 个大气压下与羟胺在有机溶剂中反应,生成羟胺衍生物。
乙酰化: 然后在酸催化剂存在下,将羟胺衍生物在类似温度下与乙酸酐反应,生成粗制地氟沙星。
化学反应分析
地氟沙星会发生各种化学反应,包括:
这些反应中常用的试剂包括羟胺、乙酸酐、重铬酸酐和各种有机溶剂。 这些反应形成的主要产物通常是地氟沙星的羟基化和乙酰化衍生物 .
相似化合物的比较
地氟沙星经常与其他皮质类固醇相比,如泼尼松、泼尼松龙和地塞米松。一些主要区别包括:
泼尼松和泼尼松龙: 地氟沙星具有类似的抗炎效力,但与骨骼健康和体重增加相关的副作用更少
类似的化合物包括:
- 泼尼松
- 泼尼松龙
- 地塞米松
- 氢化可的松
- 甲基泼尼松龙
属性
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSPRKOSMHSIF-GRMWVWQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020378 | |
Record name | Deflazacort | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Deflazacort is a corticosteroid prodrug with an active metabolite, 21-deflazacort, which binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects on the body. The exact mechanism by which deflazacort exerts its therapeutic effects in patients with DMD is unknown but likely occurs via its anti-inflammatory activities. | |
Record name | Deflazacort | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14484-47-0 | |
Record name | Deflazacort | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14484-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deflazacort [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deflazacort | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deflazacort | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deflazacort | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEFLAZACORT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR5YZ6AE4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>215 C | |
Record name | Deflazacort | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Deflazacort?
A1: Deflazacort, a glucocorticoid prodrug, exerts its effects by first being metabolized into its active metabolite, 21-desacetyl Deflazacort (21-desDFZ) []. 21-desDFZ then binds to the glucocorticoid receptor, initiating a cascade of downstream effects.
Q2: How does Deflazacort differ from Prednisone in its mechanism of action?
A2: While both Deflazacort and Prednisone are glucocorticoids, they exhibit differences in their gene expression profiles []. Research suggests that Deflazacort may activate gene probes that potentially prevent obesity, while Prednisone may activate probes associated with weight gain [].
Q3: Does Deflazacort influence muscle regeneration in Duchenne Muscular Dystrophy (DMD)?
A3: Research in mdx mice, a model for DMD, suggests that Deflazacort promotes myogenic repair and muscle fiber growth, potentially by increasing the fusion of muscle precursors to myotubes and enhancing laminin expression []. This pro-regenerative effect is observed to be more pronounced with Deflazacort compared to Prednisone [].
Q4: How does Deflazacort affect mitochondrial function in DMD?
A4: Studies in mdx mice indicate that Deflazacort treatment can enhance mitochondrial respiration by increasing the levels of electron transport chain complexes and ATP synthase []. It may also improve calcium uniport in skeletal muscle mitochondria, potentially by influencing the calcium uniporter subunit composition [].
Q5: What is the chemical structure of Deflazacort?
A5: Deflazacort is a synthetic oxazoline derivative of prednisolone. Its chemical structure is characterized by a 16α–17α–2 methyloxazolinic ring [].
Q6: Are there any known catalytic properties or applications of Deflazacort?
A6: The provided research papers do not discuss any catalytic properties or applications of Deflazacort. The focus remains on its pharmacological properties and therapeutic potential.
Q7: Is there any research on computational chemistry, modeling, or SAR studies related to Deflazacort?
A7: While the provided research papers primarily focus on in vivo and in vitro studies of Deflazacort, they don't delve into detailed computational chemistry, modeling, or SAR analyses.
Q8: What is known about the stability and formulation of Deflazacort?
A8: Research indicates that Deflazacort can be micronized to improve its dissolution rate and uniformity in oral preparations []. Techniques like freeze-drying have been explored to enhance its solubility by complexation with β-cyclodextrin [].
Q9: What are the key pharmacokinetic parameters of Deflazacort?
A10: Deflazacort exhibits high oral bioavailability []. Following oral administration in monkeys, the main metabolite, 21-desacetyl Deflazacort, is eliminated from plasma with a half-life of 2-3.5 hours [].
Q10: Does Deflazacort interact with other drugs?
A11: Studies in rabbits demonstrated a pharmacokinetic interaction between Deflazacort and erythromycin, resulting in altered Deflazacort clearance and half-life []. This highlights the importance of considering potential drug interactions in clinical practice.
Q11: What preclinical models have been used to study Deflazacort's efficacy in DMD?
A12: The mdx mouse, a genetic model of DMD, is widely used to evaluate the efficacy of Deflazacort. Studies have demonstrated that Deflazacort treatment improves muscle function, reduces muscle damage, and enhances muscle regeneration in mdx mice [, ].
Q12: Are there known resistance mechanisms to Deflazacort?
A12: The provided research papers do not provide specific information regarding resistance mechanisms to Deflazacort.
Q13: What are the main side effects associated with Deflazacort use?
A15: While the focus of this document is not on side effects, it's important to acknowledge that glucocorticoid therapy, including Deflazacort, can lead to adverse effects. Research indicates that weight gain and behavioral changes might be less pronounced with Deflazacort compared to Prednisone, while bone health and cataract development may be of greater concern [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。